3-(3-bromo-1H-pyrazol-1-yl)pyridine
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Overview
Description
3-(3-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-bromo-1H-pyrazole with pyridine derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromo-1H-pyrazole is reacted with a pyridine boronic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-(3-bromo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-bromo-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)pyridine
- 3-(3-chloropyridin-2-yl)-1H-pyrazole
- 3-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene amino substituted-benzo[d][1,2,3]-triazin-4(3H)-ones .
Uniqueness
3-(3-bromo-1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Properties
CAS No. |
1374320-72-5 |
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Molecular Formula |
C8H6BrN3 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-(3-bromopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |
InChI Key |
AHFSEQPINGKCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
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